2-(4-Morpholinophenyl)quinoline
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Overview
Description
2-(4-Morpholinophenyl)quinoline: is a heterocyclic aromatic compound that features a quinoline core substituted with a morpholinophenyl group. This compound is of significant interest due to its potential applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of both the quinoline and morpholine moieties in its structure imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
Quinoline derivatives have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . They are known to interact with various proteins and enzymes, which could potentially be the targets of 2-(4-Morpholinophenyl)quinoline .
Mode of Action
For instance, some quinoline derivatives have been found to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism . The interaction of this compound with its targets could result in changes in these cellular processes.
Biochemical Pathways
For example, some quinoline derivatives have been found to inhibit the polymerization of heme to hematozin, leading to toxic accumulation of free heme in parasites . It’s possible that this compound could affect similar pathways.
Pharmacokinetics
Quinolone derivatives are generally known for their excellent tissue penetration, which could impact the bioavailability of this compound .
Result of Action
Given the known activities of quinoline derivatives, it’s plausible that this compound could have effects such as inhibiting cell growth, inducing apoptosis, inhibiting angiogenesis, disrupting cell migration, and modulating nuclear receptor responsiveness .
Biochemical Analysis
Biochemical Properties
2-(4-Morpholinophenyl)quinoline has been found to interact with various biomolecules in biochemical reactions. In particular, it has shown potential as an antitumor agent against the HepG2 cell line
Cellular Effects
The cellular effects of this compound have been primarily studied in the context of its potential anticancer activity. The compound has demonstrated varying responses against HepG2 cells, with certain synthesized compounds exhibiting high activity . The exact influence of this compound on cell signaling pathways, gene expression, and cellular metabolism is still being researched.
Molecular Mechanism
It is known that the compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions:
Classical Methods: Traditional methods for synthesizing quinoline derivatives include the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach reactions. These methods often involve cyclization reactions using various starting materials and catalysts.
Modern Methods: Recent advances have introduced greener and more sustainable methods, such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids and ultrasound irradiation.
Industrial Production Methods: Industrial production of 2-(4-Morpholinophenyl)quinoline typically involves scalable methods that ensure high yield and purity. These methods often utilize continuous flow reactors and environmentally benign catalysts to optimize the reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Quinolines can undergo oxidation reactions to form quinoline N-oxides, which can be further functionalized.
Reduction: Reduction of quinoline derivatives can lead to the formation of tetrahydroquinolines.
Common Reagents and Conditions:
Oxidation: Catalysts such as cobalt oxide and titanium dioxide under aerobic conditions.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Use of electrophiles like tosylates and phosphates in the presence of iron catalysts.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinolines.
Substitution: Various substituted quinolines depending on the reagents used.
Scientific Research Applications
Chemistry: 2-(4-Morpholinophenyl)quinoline is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry .
Biology and Medicine: This compound has shown potential in medicinal chemistry due to its ability to interact with biological targets. It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties . The morpholine ring enhances its solubility and bioavailability, making it a promising candidate for drug development.
Industry: In industrial chemistry, this compound is used as an intermediate in the production of dyes, pigments, and other fine chemicals. Its stability and reactivity make it suitable for various industrial applications .
Comparison with Similar Compounds
Quinoline: The parent compound, quinoline, shares the core structure but lacks the morpholinophenyl substitution.
Quinoxaline: Another heterocyclic compound with similar applications but different structural features.
Pyrimidine Derivatives: Compounds like quinazoline and pyrido[2,3-d]pyrimidine have similar biological activities but differ in their core structures.
Uniqueness: 2-(4-Morpholinophenyl)quinoline is unique due to the presence of both the quinoline and morpholine moieties. This combination enhances its chemical reactivity and biological activity, making it more versatile compared to its analogs .
Properties
IUPAC Name |
4-(4-quinolin-2-ylphenyl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-2-4-18-15(3-1)7-10-19(20-18)16-5-8-17(9-6-16)21-11-13-22-14-12-21/h1-10H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWCKAVDJBJVGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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